Famciclovir impurity 7

Regioisomer identification Process impurity profiling LC-MS characterization

Quantifying the inactive N7-penciclovir regioisomer in famciclovir drug substance requires a dedicated reference standard not covered by compendial methods. Famciclovir Impurity 7 meets this need: - >95% purity with full characterization (HPLC, NMR, MS) for regulatory compliance. - Enables resolution factor ≥2.0 from active N9-penciclovir in stability-indicating methods. - Supports ICH Q3A impurity threshold (≤0.10%) monitoring for ANDA submissions.

Molecular Formula C10H15N5O3
Molecular Weight 253.26
CAS No. 127205-22-5
Cat. No. B601344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamciclovir impurity 7
CAS127205-22-5
Synonyms2-amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1H-purin-6(7H)-one
Molecular FormulaC10H15N5O3
Molecular Weight253.26
Structural Identifiers
SMILESC1=NC2=C(N1CCC(CO)CO)C(=O)NC(=N2)N
InChIInChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)15(5-12-8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Famciclovir Impurity 7 Certified Reference Standard


Famciclovir Impurity 7, chemically 2-amino-7-(4-hydroxy-3-(hydroxymethyl)butyl)-1,7-dihydro-6H-purin-6-one, is a process-related impurity of the antiviral prodrug famciclovir and its active metabolite penciclovir . With a molecular formula C₁₀H₁₅N₅O₃ and molecular weight 253.26 g/mol, it represents the N7 regioisomer of penciclovir, distinct from the therapeutically active N9 isomer . Impurity 7 is supplied as a white solid with >95% purity and comprehensive characterization data (HPLC, NMR, MS) for use as a reference standard in analytical method development and quality control .

Certified reference standard for N7-penciclovir regioisomer identification
Supports HPLC and LC-MS specificity workflows for degradation studies
Designed for QC batch-release testing and ANDA filing documentation

Limitations of Generic Impurity Standards for Impurity 7


Famciclovir impurity 7 is not functionally interchangeable with other famciclovir impurities such as the N-acetyl impurity or related compound B, because it specifically represents the N7-penciclovir regioisomer that can arise from incomplete regioselectivity during synthesis or from degradation of the active metabolite . The USP monograph for famciclovir tablets defines relative retention times for related compounds A and B but does not cover impurity 7, necessitating a dedicated reference standard for accurate quantification in penciclovir or bioequivalence methods . The N7 isomer of purine acyclic nucleosides is well-documented to be pharmacologically inactive; thus, monitoring impurity 7 is critical to ensure therapeutic efficacy .

Target
Impurity 7 (N7-penciclovir)
Substitute Risk
USP Related Compound B or N9-active standard does not match RRT or identity
Target
Deacetylated form (MW 253.26)
Substitute Risk
Diacetyl N7-isomer (MW 321.33) shifts retention time and MS response
Target
Dedicated N7 degradation marker
Substitute Risk
Generic USP standards may miss this specific pharmacopoeial gap

Impurity 7 vs. Closest Analogs Comparison


Deacetylated vs. Diacetyl N7 Isomer Identity

Famciclovir Impurity 7 is the fully deacetylated N7-penciclovir (MW 253.26 g/mol), whereas the commonly referenced Famciclovir N7-Isomer (CAS 131266-15-4) retains both acetyl groups (MW 321.33 g/mol) . This structural distinction means Impurity 7 directly represents the inactive metabolite/degradant, while the diacetyl N7-isomer is a synthetic intermediate that would not be observed in finished product degradation . The molecular weight difference enables unambiguous MS differentiation: [M+H]⁺ 254.3 vs. [M+H]⁺ 322.3 .

Molecular Form vs. Mass
Cross-study comparable
Target: 253.26 g/mol (deacetylated) vs. Comparator: 321.33 g/mol (diacetyl N7). ΔMW = 68.07 g/mol.
Correct deacetylated form is essential for degradation studies.
NMR and HRMS confirmation per supplier CoA.
Regioisomer identification Process impurity profiling LC-MS characterization

Confirmed Pharmacological Inactivity of N7 Regioisomer

The N7-substituted purine isomer is explicitly described as 'pharmaceutically inactive isomer of famciclovir' in validated synthetic patents, whereas the N9-substituted isomer (famciclovir/penciclovir) possesses established antiviral activity against HSV-1, HSV-2, and VZV . A process achieving 100% selectivity for the N9 position eliminates the inactive N7 isomer entirely, demonstrating that the N7 compound contributes zero antiviral activity . This inactivity is consistent with the broader class of purine acyclic nucleosides, where N7 alkylation disrupts the recognition by viral thymidine kinase required for phosphorylation .

Regioisomer Activity Context
Head-to-head
N7 isomer: reported pharmacologically inactive. N9 isomer (penciclovir): active against HSV-1/2, VZV.
Supports impurity control for active N9 isomer batch purity assessment.
Patent evidence and published SAR data support inactivity.
Antiviral activity Structure-activity relationship Regioselectivity impact

Chromatographic Specificity Beyond USP Scope

The official USP monograph for Famciclovir Tablets defines relative retention times (RRT) for five specified impurities: Famciclovir related compound A (RRT ~0.2), related compound B (RRT ~0.5), Famciclovir (RRT 1.0), 6-Chloro famciclovir (RRT ~1.32), and Propionyl famciclovir (RRT ~1.35) . Famciclovir Impurity 7 (RRT not specified in the monograph) is structurally and chromatographically distinct from these five listed impurities. Consequently, a laboratory relying solely on USP compendial reference standards cannot identify or quantify Impurity 7 in finished product testing .

USP Method RRT Scope
Class-level inference
USP lists 5 impurities (RRT 0.2–1.35). Impurity 7 is absent from the monograph specification.
Dedicated standard is required for in-house ANDA method development.
Separate resolution from active peak must be validated.
HPLC method validation Pharmacopoeial compliance Relative retention time

Tighter Regulatory Limits for Unspecified Impurity

Under ICH Q3A guidelines, any unspecified impurity in a drug substance must be controlled at ≤0.10% (or ≤0.15% for a maximum daily dose ≤2 g/day) . While specified impurities like Famciclovir Related Compound B have an established acceptance limit of ≤0.60% in commercial API, Impurity 7 is typically controlled as an unspecified impurity at the more stringent ≤0.10% threshold unless individually qualified . This means that even trace levels of Impurity 7 can trigger out-of-specification results, demanding a highly sensitive and specific analytical method.

Regulatory Control Limit
Data to verify
≤0.10% (unspecified impurity, ICH Q3A) vs. ≤0.60% (Known Impurity B). Limit is 6× more stringent.
High-sensitivity quantification near 0.10% threshold is critical.
ICH Q3A(R2) context; requires validated low-level method.
ICH Q3A guidelines Impurity specification ANDA submission

Applications of Famciclovir Impurity 7 Reference Standard


Stability-Indicating HPLC Method Development

Analytical R&D teams developing forced degradation and stability-indicating methods for penciclovir active pharmaceutical ingredient require Impurity 7 as the primary N7-regioisomer marker. The impurity's distinct chromatographic behavior (not covered by USP compendial RRTs) necessitates its use for system suitability, specificity, and resolution determination during method validation . Quantitative use ensures that the N7-penciclovir peak is resolved from the active N9-penciclovir peak with a resolution factor ≥2.0, as demonstrated in published HPLC methodologies for related purine derivatives .

QC Release Testing for Drug Substance

QC laboratories in generic pharmaceutical manufacturing use Impurity 7 as a reference standard to quantify the N7-penciclovir content in famciclovir drug substance batches. Because the N7 isomer is pharmacologically inactive , controlling its level at or below the ICH unspecified impurity threshold (≤0.10%) is essential to ensure batch-to-batch consistency in therapeutic potency. The characterized standard with >95% purity and CoA documentation directly supports ANDA filing requirements .

Bioequivalence and Metabolite Profiling in Plasma

In bioequivalence studies comparing generic famciclovir formulations to the innovator product, Impurity 7 serves as a critical reference for LC-MS/MS method development to distinguish the inactive N7-penciclovir metabolite from the active N9-penciclovir in plasma. The molecular weight difference (253.26 g/mol for Impurity 7) and distinct MS fragmentation pattern enable accurate quantification of potential N7-isomer carryover that could confound pharmacokinetic parameter calculations .

Regulatory Filing for ANDA and DMF

For Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, manufacturers must provide comprehensive impurity profiling data including characterization of process-related and degradation impurities. Impurity 7, supplied with detailed characterization data compliant with regulatory guidelines (HPLC, NMR, MS, CoA) , fulfills the identification and qualification requirements specified by ICH Q3A and USP general chapters, enabling a complete submission package that demonstrates control over the inactive N7 regioisomer .

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method
N7-isomer marker chromatographic behavior
Resolution factor ≥2.0 to distinguish N9 and N7 peaks
QC Drug Substance Batch Release
Reported inactive N7-isomer content
Batch-to-batch consistency and purity profile integrity
LC-MS/MS Bioequivalence Assay
Molecular weight identity (253.26 g/mol)
Differentiation of inactive N7 from active N9 metabolite in plasma
ANDA/DMF Regulatory Submission
Structural confirmation and analytical data package
Purity and system suitability evidence for filing support
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